Cas no 402570-41-6 (5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyriMidin-4(5H)-one)

5-(4-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-chlorobenzyl group at the 5-position. This structure confers potential biological activity, particularly in medicinal chemistry applications, due to its resemblance to purine-based scaffolds. The compound may serve as a key intermediate or pharmacophore in the development of kinase inhibitors or other therapeutic agents targeting signaling pathways. Its chlorobenzyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability. The pyrazolo[3,4-d]pyrimidinone framework offers versatility for further functionalization, enabling structure-activity relationship studies. This compound is of interest in pharmaceutical research for its balanced physicochemical properties and potential as a privileged structure in drug discovery.
5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyriMidin-4(5H)-one structure
402570-41-6 structure
Product name:5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyriMidin-4(5H)-one
CAS No:402570-41-6
MF:C12H9ClN4O
MW:260.679060697556
CID:3028067

5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyriMidin-4(5H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyriMidin-4(5H)-one
    • 5-[(4-Chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
    • 5-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one
    • 5-(4-Chlorobenzyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
    • Inchi: 1S/C12H9ClN4O/c13-9-3-1-8(2-4-9)6-17-7-14-11-10(12(17)18)5-15-16-11/h1-5,7H,6H2,(H,15,16)
    • InChI Key: WYYUYPJVUXFPPM-UHFFFAOYSA-N
    • SMILES: C1N(CC2=CC=C(Cl)C=C2)C(=O)C2=CNN=C2N=1

5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyriMidin-4(5H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM287141-1g
5-(4-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
402570-41-6 97%
1g
$334 2021-08-18
A2B Chem LLC
AG16165-100mg
5-(4-Chlorobenzyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
402570-41-6 >95%
100mg
$363.00 2024-04-20
A2B Chem LLC
AG16165-1mg
5-(4-Chlorobenzyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
402570-41-6 >95%
1mg
$201.00 2024-04-20
A2B Chem LLC
AG16165-10mg
5-(4-Chlorobenzyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
402570-41-6 >95%
10mg
$240.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393929-250mg
5-(4-Chlorobenzyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
402570-41-6 97%
250mg
¥2419.00 2024-05-15
A2B Chem LLC
AG16165-5mg
5-(4-Chlorobenzyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
402570-41-6 >95%
5mg
$214.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393929-1g
5-(4-Chlorobenzyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
402570-41-6 97%
1g
¥5443.00 2024-05-15
Chemenu
CM287141-1g
5-(4-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
402570-41-6 97%
1g
$393 2023-02-17
A2B Chem LLC
AG16165-50mg
5-(4-Chlorobenzyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
402570-41-6 >95%
50mg
$298.00 2024-04-20

Additional information on 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyriMidin-4(5H)-one

Introduction to 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS No. 402570-41-6)

5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, identified by its Chemical Abstracts Service (CAS) number 402570-41-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its structural and functional properties. This compound belongs to the pyrazolopyrimidine class, a scaffold that has been extensively studied for its potential in drug discovery, particularly in the development of bioactive molecules targeting various therapeutic areas.

The structural framework of 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one incorporates both pyrazole and pyrimidine rings, which are known for their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of a 4-chlorobenzyl substituent at the 5-position of the pyrazolopyrimidine core introduces additional pharmacophoric features that can modulate the compound's binding affinity and selectivity. This structural motif has been explored in recent years for its potential applications in medicinal chemistry, particularly in the design of kinase inhibitors and other enzyme-targeting agents.

In recent pharmaceutical research, derivatives of pyrazolopyrimidine have been investigated for their role in modulating signaling pathways associated with cancer, inflammation, and neurodegenerative diseases. The chlorobenzyl group in 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is particularly noteworthy, as it has been shown to enhance binding interactions with certain protein targets by increasing lipophilicity while maintaining solubility. This balance is crucial for drug-like properties, ensuring that the compound can effectively reach its target site within biological systems.

Recent studies have highlighted the significance of pyrazolopyrimidine scaffolds in the development of small-molecule inhibitors. For instance, compounds with similar structures have been reported to exhibit inhibitory activity against tyrosine kinases, which are overexpressed in many cancer cell lines. The 4-chlorobenzyl substituent in 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may contribute to its potential as a lead compound in this context by enhancing binding affinity through π-stacking interactions or by influencing conformational flexibility around the kinase active site.

The synthesis of 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions between halogenated benzyl compounds and hydrazine derivatives to form the pyrazole ring, followed by coupling with pyrimidine precursors to construct the fused heterocyclic system. The introduction of the chlorobenzyl group often necessitates protective group strategies to prevent unwanted side reactions during synthesis.

From a computational chemistry perspective, molecular modeling studies have been employed to predict the binding modes of 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with target proteins. These studies suggest that the compound can adopt multiple conformations depending on its interaction with biological partners. The chlorobenzyl moiety is predicted to engage in hydrophobic interactions with aromatic residues in protein pockets, while the pyrazolopyrimidine core forms hydrogen bonds with polar amino acid side chains. Such insights are invaluable for guiding structure-based drug design efforts.

In vitro pharmacological assays have been conducted to evaluate the biological activity of 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, revealing promising results in preliminary screenings. For example, early data suggest that this compound may exhibit inhibitory effects against certain kinases and other enzymes relevant to inflammatory pathways. While these findings are encouraging, further studies are needed to fully characterize its mechanism of action and assess its potential as a therapeutic agent.

The chemical stability and metabolic fate of 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are critical considerations for its development into a drug candidate. Research has begun to explore how this compound behaves under various physiological conditions, including exposure to metabolic enzymes such as cytochrome P450 oxidases. Understanding these processes is essential for predicting drug efficacy and safety profiles before moving into clinical trials.

The role of pyrazolopyrimidine derivatives in addressing unmet medical needs continues to drive innovation in medicinal chemistry. As synthetic methodologies advance and computational tools become more sophisticated, compounds like 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one offer new opportunities for developing next-generation therapeutics. Future research will likely focus on optimizing synthetic routes, improving pharmacokinetic properties, and identifying novel biological targets for this promising scaffold.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd